molecular formula C15H20N4OS2 B2595695 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210517-42-2

4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2595695
CAS No.: 1210517-42-2
M. Wt: 336.47
InChI Key: QJHLJAYUYYXZQJ-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Introduction of the Thiophene Group: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to ring-opened products or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the amide group could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

Biology

Biologically, 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide: can be compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-11-14(22-18-17-11)15(20)16-9-12-4-6-19(7-5-12)10-13-3-2-8-21-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHLJAYUYYXZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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